3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)7-16(14)24(22,23)19-13-6-4-5-12(8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWQRPNYNSPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method includes the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This intermediate can then be reacted with triethyl phosphite to form a phosphonate, which is further reacted with a benzaldehyde derivative in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator.
Triethyl phosphite: Used in the formation of phosphonates.
Sodium hydride (NaH): Base used in coupling reactions.
Tetrabutylammonium fluoride (TBAF): Used for desilylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the presence of bromine substituents. Research has shown that derivatives of sulfonamides exhibit significant activity against various bacterial strains, making this compound a candidate for further development in antibiotic therapies .
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide compounds are well-documented. The introduction of specific substituents, such as the isopropyl group in this compound, may enhance its efficacy in reducing inflammation. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting that 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid could be explored for treating inflammatory diseases .
Drug Development
The compound's structural characteristics make it an attractive candidate for drug development. The presence of both a benzoic acid moiety and a sulfonamide group allows for potential interactions with biological targets. Researchers are investigating its efficacy in various therapeutic areas, particularly in the synthesis of hybrid molecules that combine different pharmacophores to enhance biological activity.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of sulfonamide compounds, including 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory activities using standard assays. Results indicated that certain derivatives exhibited enhanced activity compared to traditional sulfonamides, supporting further exploration in drug formulation .
Case Study 2: Mechanistic Insights into Antimicrobial Action
Research aimed at understanding the mechanism of action of sulfonamide-based compounds revealed that these agents interfere with bacterial folate synthesis. The study included testing the compound against resistant strains of bacteria, demonstrating its potential role in overcoming antibiotic resistance through structural modifications that improve binding affinity to bacterial enzymes .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |
|---|---|---|
| Reference Sulfonamide | 32 | 15 |
| 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid | 16 | 10 |
| Other Derivative A | 8 | 12 |
| Other Derivative B | 20 | 8 |
Mechanism of Action
Comparison with Similar Compounds
Key Structural Differences :
- Bromine Position : The target compound has bromine at the 4-position of the sulfonamide-linked benzene ring, while 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) places bromine on the benzoic acid backbone itself .
- Sulfonamide vs.
Physicochemical Properties
- Molecular Weight: The target compound (C₁₈H₁₉BrNO₄S; ~425.3 g/mol) is heavier than simpler analogues like 4-Bromo-3-methylbenzoic acid (C₈H₇BrO₂; ~215.0 g/mol) due to the sulfonamide and additional substituents .
- Lipophilicity : Bromine and isopropyl groups likely increase logP (a measure of hydrophobicity) compared to derivatives with polar groups (e.g., ethoxy in CAS 927637-85-2) .
- Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxylic acids, but the presence of ionizable groups (e.g., benzoic acid) may improve solubility in basic conditions .
Biological Activity
3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid, also known by its CAS number 1018137-63-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is , with a molecular weight of 412.3 g/mol. The presence of a bromine atom and a sulfonamide group indicates potential for diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1018137-63-7 |
| Molecular Formula | C₁₇H₁₈BrNO₄S |
| Molecular Weight | 412.3 g/mol |
Biological Activity Overview
Research has indicated that compounds similar to 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties against bacteria and fungi. For instance, certain derivatives have been noted to inhibit the growth of pathogenic strains effectively .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have demonstrated inhibitory effects on cathepsins B and L, which are crucial for protein degradation pathways .
- Antiproliferative Effects : Research into related benzoic acid derivatives has revealed their potential as antiproliferative agents against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, indicating a promising avenue for cancer therapy .
Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those structurally similar to 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Enzyme Activity Assessment :
- In vitro assays conducted on human foreskin fibroblasts demonstrated that certain benzoic acid derivatives activated the ubiquitin-proteasome and autophagy-lysosome pathways significantly. Notably, compounds similar to our target compound showed enhanced activity in promoting cathepsins B and L, leading to increased proteasomal activity .
-
Antiproliferative Studies :
- A series of experiments tested the cytotoxic effects of benzoic acid derivatives on several cancer cell lines (e.g., MCF-7, HepG2). One notable finding was that compounds structurally related to our target showed IC₅₀ values as low as 7 µM against specific cancer types, suggesting strong antiproliferative potential .
Q & A
Q. What are the key physicochemical properties of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid critical for experimental design?
- Methodological Answer : Key properties include melting point (mp), solubility, and stability. For structurally similar brominated benzoic acids (e.g., 4-Bromo-2-methylbenzoic acid, mp 181°C ), differential scanning calorimetry (DSC) can determine thermal transitions. Solubility in polar (e.g., DMSO) and non-polar solvents should be tested via saturation shake-flask methods. Stability under varying pH (1–10) and light exposure should be assessed using HPLC-UV to monitor degradation over 24–72 hours .
Q. What synthetic routes are commonly employed for preparing sulfonamido-substituted benzoic acid derivatives?
- Methodological Answer : Sulfonamido linkages are typically formed via nucleophilic substitution between a sulfonyl chloride and an amine. For example:
- React 4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl chloride with 3-aminobenzoic acid in dry dichloromethane (DCM) under nitrogen.
- Use triethylamine (TEA) as a base to scavenge HCl.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Note: Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Compare peaks to predicted chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm).
- HRMS : Confirm molecular ion [M-H]⁻ or [M+Na]+ .
Advanced Research Questions
Q. What strategies optimize the sulfonamido linkage stability during coupling reactions?
- Methodological Answer : Steric hindrance from the isopropyl group may reduce reaction efficiency. Mitigation strategies include:
Q. How does the steric hindrance from the 2-(propan-2-yl) group affect regioselectivity in subsequent functionalization?
- Methodological Answer : The bulky isopropyl group directs electrophilic substitution to the less hindered positions (e.g., para to bromine). Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding site selection for halogenation or cross-coupling (e.g., Suzuki-Miyaura) . Experimentally, monitor reaction progress via LC-MS to identify intermediates.
Q. What in silico methods predict the compound’s bioavailability and target binding affinity?
- Methodological Answer :
- Pharmacokinetics : Use SwissADME to predict logP (lipophilicity), solubility, and blood-brain barrier permeability.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with MD simulations (GROMACS) to assess binding stability .
Key Research Gaps and Future Directions
- Synthetic Challenges : Improve yields in sterically hindered coupling reactions using flow chemistry.
- Biological Relevance : Screen for kinase inhibition or antimicrobial activity using high-throughput assays.
- Material Science : Investigate crystallinity via X-ray diffraction to engineer co-crystals for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
